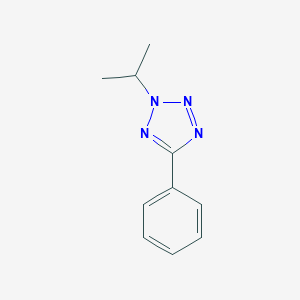

2-Isopropyl-5-phenyltetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-propan-2-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(2)14-12-10(11-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXKKZSPHLUKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570392 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153478-97-8 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Isopropyl-5-phenyltetrazole chemical properties

This technical guide details the chemical properties, synthesis, and applications of 2-Isopropyl-5-phenyltetrazole (CAS 153478-97-8).[1][2][3] It is designed for researchers in medicinal chemistry and organic synthesis, focusing on regioselective alkylation, spectral characterization, and photochemical reactivity.[3][4]

Physicochemical Profile, Synthetic Regiochemistry, and Photochemical Utility [2][3][4]

Executive Summary

2-Isopropyl-5-phenyltetrazole is a 2,5-disubstituted tetrazole derivative widely utilized as a model system for studying tetrazole regioselectivity and as a photo-activatable scaffold in bio-orthogonal chemistry.[3] Unlike its parent compound (5-phenyl-1H-tetrazole), which is acidic and exists as a tautomeric mixture, the 2-isopropyl derivative is a neutral, lipophilic molecule.[3][4] Its significance lies in its ability to generate highly reactive nitrilimine intermediates upon UV irradiation, enabling "photo-click" cycloadditions, and its role as a metabolically stable bioisostere for cis-amide bonds in drug design.[3][4]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 2-Isopropyl-5-phenyl-2H-tetrazole |

| CAS Number | 153478-97-8 |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| Structure Class | 2,5-Disubstituted Tetrazole |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Lipophilicity (cLogP) | ~2.8 (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Structural Isomerism

The alkylation of 5-phenyltetrazole yields two regioisomers: the N1-isomer (1-isopropyl-5-phenyltetrazole) and the N2-isomer (2-isopropyl-5-phenyltetrazole).[3] The N2-isomer is thermodynamically favored and typically the major product due to steric repulsion between the phenyl ring and the bulky isopropyl group at the N1 position.

-

N2-Isomer (Target): Conjugation is continuous through the N2=N3 bond, preserving aromaticity more effectively than the N1-isomer.[3]

-

N1-Isomer (Minor): Steric clash between the ortho-phenyl protons and the N1-isopropyl group destabilizes this conformer.[3]

Synthesis & Regioselectivity

The synthesis of 2-isopropyl-5-phenyltetrazole is a classic study in ambident nucleophile alkylation.[3] The tetrazolate anion can react at N1 or N2.[3]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism.[3] The regioselectivity is governed by steric effects and electronic control .[3] The N2 nitrogen is less sterically hindered than N1 (which is flanked by the phenyl ring).[3]

Figure 1: Divergent synthesis pathways showing the kinetic and steric preference for N2-alkylation.[3]

Experimental Protocol

Objective: Synthesis of 2-isopropyl-5-phenyltetrazole via alkylation.

-

Reagents: 5-Phenyltetrazole (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Acetone (0.2 M).[3][4]

-

Procedure:

-

Workup:

-

Purification:

Spectral Characterization

Distinguishing the N2-isomer from the N1-isomer is critical.[3]

| Technique | 2-Isopropyl-5-phenyltetrazole (N2) | 1-Isopropyl-5-phenyltetrazole (N1) |

| ¹H NMR (CDCl₃) | CH (iPr): ~5.0–5.2 ppm (Septet)Aromatic: Multiplet ~7.4–8.2 ppm | CH (iPr): ~4.6–4.9 ppm (Septet)Aromatic: Often broader due to steric clash |

| ¹³C NMR (Tetrazole C) | C5: ~163–165 ppm (Upfield shift) | C5: ~150–155 ppm (Downfield shift) |

| UV/Vis | λmax ~240–250 nm | λmax typically blue-shifted relative to N2 |

Diagnostic Insight: The C5 carbon in the N2-isomer is more shielded (upfield) compared to the N1-isomer.[3] Additionally, the N2-isomer typically exhibits a simpler aromatic splitting pattern due to symmetry relative to the reaction plane.[3]

Reactivity: Photochemical Nitrilimine Generation

The most distinct chemical property of 2-isopropyl-5-phenyltetrazole is its behavior under UV irradiation.[3] It acts as a photocaged nitrilimine dipole .[3][4]

Mechanism: The "Photo-Click" Reaction

Upon irradiation (λ ≈ 254–300 nm), the tetrazole ring undergoes cycloreversion, extruding nitrogen gas (N₂) and generating a highly reactive nitrilimine intermediate.[4] This species is a 1,3-dipole that can undergo rapid [3+2] cycloaddition with alkenes (dipolarophiles) to form pyrazolines.[3][4]

Figure 2: Photolytic extrusion of nitrogen to form the nitrilimine dipole, followed by cycloaddition.[3]

Application Note: This reaction is bio-orthogonal (does not interfere with biological amines or thiols) and is used for spatiotemporal labeling of biomolecules, although 2,5-diaryl tetrazoles are more commonly used for this purpose due to faster kinetics.[3][4]

Applications in Drug Discovery

Bioisosterism

In medicinal chemistry, 2-isopropyl-5-phenyltetrazole serves as a non-acidic bioisostere.[3]

-

Contrast with 5-Phenyltetrazole: The parent NH-tetrazole (pKₐ ~4.[3]5) mimics a carboxylic acid (pKₐ ~4.5).[3][4]

-

2-Alkyl Tetrazole: The N2-alkylated derivative lacks the acidic proton.[3] It mimics a cis-amide bond or an ester linkage but with superior metabolic stability (resistant to esterases and amidases).[3] It provides a lipophilic spacer that maintains the geometry of the phenyl ring relative to the alkyl group.

Safety & Handling

-

Hazards: Like many nitrogen-rich heterocycles, tetrazoles possess potential energetic properties, though the 2-isopropyl-5-phenyl derivative is relatively stable compared to low-molecular-weight tetrazoles.[3]

-

GHS Classification:

-

Storage: Store in a cool, dry place away from light (to prevent slow photolysis).

-

Disposal: Incineration in a chemical waste facility equipped with afterburners (ensure complete combustion of nitrogen oxides).[3]

References

-

Synthesis & Regioselectivity

-

Rostovtsev, V. V., et al.[3][4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[3][4] (Context on tetrazole formation).

-

Note: Specific alkylation protocols for 5-phenyltetrazole are standard organic transformations found in: Butler, R. N.[3][4] "Tetrazoles."[1][2][3][4][6][7][8][9] Comprehensive Heterocyclic Chemistry II, Vol 4, Elsevier, 1996.[3][4]

-

-

Photochemistry (Nitrilimines)

-

Wang, Y., et al. "Photochemical Reaction of 2,5-Disubstituted Tetrazoles."[3][4] Journal of Organic Chemistry, 2009.[3][4]

-

Bio-orthogonal applications: Lim, R. K. V., & Lin, Q. "Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells.".[3][4]

-

-

Spectral Data Verification

-

Chemical Identity

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | C8H6N4O2 | CID 143198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 2-Isopropyl-5-phenyltetrazole and its Core Moiety

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon, is a synthetic creation not found in nature.[1] Despite this, it has become a cornerstone in medicinal chemistry and materials science.[1][2] Its prominence stems from its role as a metabolically stable bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][3] The tetrazole moiety's similar pKa and planar structure to a carboxylic acid allow it to engage in similar interactions with biological targets, while often improving pharmacokinetic properties.[2] This guide will delve into the specifics of 2-Isopropyl-5-phenyltetrazole, a derivative of the foundational 5-phenyltetrazole.

5-Phenyltetrazole: The Foundational Core

The journey into understanding 2-Isopropyl-5-phenyltetrazole begins with its precursor, 5-phenyltetrazole. This compound serves as the primary building block for a vast array of derivatives with significant applications.

Chemical Identity and Properties

5-Phenyltetrazole is a white to off-white crystalline solid.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18039-42-4 | |

| Molecular Formula | C₇H₆N₄ | |

| Molecular Weight | 146.15 g/mol | [4][5] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 215 °C (decomposes) | |

| Solubility | Soluble in acetone and alcohol | |

| IUPAC Name | 5-phenyl-2H-tetrazole | [5] |

Synthesis of 5-Phenyltetrazole

The most prevalent and efficient method for synthesizing 5-phenyltetrazole is through a [3+2] cycloaddition reaction. This involves the reaction of benzonitrile with an azide source.[3] A common laboratory-scale procedure utilizes sodium azide in the presence of a Lewis acid or an ammonium salt. For improved safety and solubility in organic solvents, trimethylsilyl azide is also frequently used.[6]

Caption: General workflow for the synthesis of 5-phenyltetrazole.

Experimental Protocol: Synthesis of 5-Phenyltetrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the tetrazolate anion. This will cause the product to precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenyltetrazole.

The Synthesis of 2-Isopropyl-5-phenyltetrazole: A Study in Regioselectivity

The synthesis of 2-Isopropyl-5-phenyltetrazole is achieved through the N-alkylation of 5-phenyltetrazole. A significant challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 positions of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[7]

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituent at the 5-position.[7] Generally, the formation of the 2,5-disubstituted isomer is favored.[7]

Caption: Synthetic pathway to 2-Isopropyl-5-phenyltetrazole.

Experimental Protocol: Synthesis of 2-Isopropyl-5-phenyltetrazole

-

Deprotonation: To a solution of 5-phenyltetrazole (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.1 equivalents).[8] Stir the mixture at room temperature for 15-30 minutes to form the tetrazolate anion.

-

Alkylation: Add the isopropylating agent, such as 2-bromopropane or isopropyl iodide (1 equivalent), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC).[8]

-

Work-up: Evaporate the solvent under reduced pressure. Take up the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of the 1- and 2-isopropyl isomers, can be purified by column chromatography on silica gel to isolate the desired 2-Isopropyl-5-phenyltetrazole.[8]

Structural Characterization

Distinguishing between the 1,5- and 2,5-isomers is crucial and can be reliably achieved using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the protons on the isopropyl group will be different for the two isomers due to the different electronic environments.

-

¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring is a key indicator. The C5 carbon in 2,5-disubstituted tetrazoles typically appears at a different chemical shift compared to the C5 carbon in 1,5-disubstituted isomers.

-

-

Mass Spectrometry (MS): The fragmentation patterns of the two isomers in the mass spectrometer are distinct. For N-methyl-5-phenyltetrazoles, the 2-methyl isomer shows a characteristic loss of a nitrogen molecule (N₂), while the 1-methyl isomer exhibits a more complex fragmentation.[9] A similar difference in fragmentation would be expected for the isopropyl derivatives.

Applications in Drug Discovery and Beyond

N-substituted tetrazoles are of significant interest to the pharmaceutical industry due to their favorable biological and physicochemical properties.

-

Carboxylic Acid Bioisostere: As previously mentioned, the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1] This substitution can lead to improved metabolic stability, oral bioavailability, and lipophilicity of a drug candidate.

Caption: Tetrazole as a bioisostere for a carboxylic acid.

-

Pharmacological Activities: Substituted tetrazoles have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][10] The specific N-substituent, such as the isopropyl group, plays a crucial role in modulating the potency and selectivity of the compound for its biological target. The introduction of an isopropyl group can increase lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic binding pockets in proteins.

-

Materials Science: The high nitrogen content and thermal stability of some tetrazole derivatives make them suitable for use as high-energy materials.[2]

Safety and Handling

Based on the safety data for the parent compound, 5-phenyltetrazole, appropriate precautions should be taken when handling 2-Isopropyl-5-phenyltetrazole.

-

Hazards: 5-Phenyltetrazole is harmful if swallowed.[4] It may also cause skin and respiratory irritation.[4]

-

Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. Avoid creating dust.

Conclusion

2-Isopropyl-5-phenyltetrazole is a valuable derivative of the versatile 5-phenyltetrazole core. Its synthesis presents an interesting case of regioselectivity, which can be controlled to favor the desired 2,5-disubstituted product. The unique properties conferred by the tetrazole ring and the isopropyl substituent make this and related compounds promising candidates for further investigation in drug discovery and materials science. A thorough understanding of its synthesis and characterization is essential for researchers looking to explore the potential of this important class of heterocyclic compounds.

References

-

Pharmaffiliates. (n.d.). 2-Phenyl-5-(hydroxymethyl)tetrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

Canadian Science Publishing. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Retrieved from [Link]

-

Loba Chemie. (2018). 5-PHENYLTETRAZOLE EXTRA PURE MSDS. Retrieved from [Link]

-

Pharmaceutical Methods. (2014). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lobachemie.com [lobachemie.com]

- 5. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. phmethods.net [phmethods.net]

The Regiochemical Imperative: Structural Elucidation of 2-Isopropyl-5-phenyltetrazole

Topic: Structural Elucidation and Regiochemical Analysis of 2-Isopropyl-5-phenyltetrazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

In the development of bioisosteres for carboxylic acids, the tetrazole ring is a privileged scaffold, notably in Angiotensin II receptor blockers (sartans). However, the alkylation of 5-substituted tetrazoles presents a classic regiochemical challenge: the ambident tetrazolate anion can react at either the N1 or N2 position.

For 2-isopropyl-5-phenyltetrazole (2-IPT) , distinguishing the desired N2-isomer from the N1-isomer is critical for establishing structure-activity relationships (SAR). This guide provides a definitive, self-validating workflow for the synthesis, isolation, and structural confirmation of 2-IPT, prioritizing

Synthesis and Regioselectivity[1][2][3][4]

The Ambident Nucleophile Challenge

The 5-phenyltetrazole scaffold exists in tautomeric equilibrium. Upon deprotonation, the resulting tetrazolate anion delocalizes negative charge across the ring nitrogens. Alkylation with isopropyl halides (e.g., 2-bromopropane) typically yields a mixture of two regioisomers:

-

N1-isomer: 1-isopropyl-5-phenyltetrazole (Kinetic product, often minor).

-

N2-isomer: 2-isopropyl-5-phenyltetrazole (Thermodynamic product, often major).

Steric hindrance from the phenyl group at C5 generally disfavors N1-substitution, making N2-alkylation the predominant pathway under thermodynamic control. However, the ratio is highly sensitive to solvent polarity and the counter-cation of the base used.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the resulting isomeric mixture.

Figure 1: Divergent alkylation pathways of 5-phenyltetrazole. The N2 pathway minimizes steric clash between the isopropyl group and the phenyl ring.

Structural Elucidation Strategy

The distinction between N1 and N2 isomers cannot be reliably made using low-resolution Mass Spectrometry (as both have identical m/z). While

The C NMR "C-5 Rule"

The chemical shift of the quaternary carbon at position 5 (C-5) of the tetrazole ring is the most reliable indicator of regiochemistry.

-

N2-Isomers: The C-5 carbon is significantly deshielded, typically appearing between 163–167 ppm .

-

N1-Isomers: The C-5 carbon is more shielded, typically appearing between 150–157 ppm .

This ~10 ppm difference is diagnostic and holds true across most 5-aryl tetrazoles.

Comparative Spectroscopic Data

The following table summarizes the expected spectral differences between the two isomers.

| Feature | 2-Isopropyl (N2) | 1-Isopropyl (N1) | Mechanistic Rationale |

| N2-alkylation preserves a continuous conjugated | |||

| Methine septet often upfield relative to N1 | Methine septet often downfield | N1-substitution places the alkyl group in the deshielding cone of the phenyl ring due to steric twisting. | |

| Polarity (TLC) | Less Polar (Higher | More Polar (Lower | N2-isomers have a lower dipole moment compared to the N1-isomers. |

| UV-Vis | Hypsochromic shift (vs N1) | Bathochromic shift | N1-substitution forces the phenyl ring out of coplanarity, disrupting conjugation. |

Elucidation Logic Flow

Use this decision tree to validate your compound.

Figure 2: Step-wise structural confirmation workflow. The

Experimental Protocols

Synthesis of 2-Isopropyl-5-phenyltetrazole

Note: This protocol favors the thermodynamic N2 product.

-

Preparation: In a round-bottom flask, dissolve 5-phenyltetrazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add

(1.5 equiv) or -

Alkylation: Add 2-bromopropane (1.2 equiv) dropwise.

-

Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The N2 isomer typically runs higher (less polar).

-

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient. The first major fraction is usually the N2-isomer.

Analytical Characterization (SOP)

Sample Prep: Dissolve ~10 mg of isolated solid in 0.6 mL

-

Frequency: 100 MHz or higher.

-

Scans: Minimum 256 (to ensure quaternary C-5 visibility).

-

Referencing: Set

triplet center to 77.16 ppm.

Data Analysis:

-

Locate the phenyl ring carbons (120–135 ppm).

-

Locate the isopropyl methyls (~22 ppm) and methine (~50–60 ppm).

-

Critical Check: Identify the quaternary signal in the 150–170 ppm range.

-

If

ppm -

If

ppm

-

Crystallographic Validation

While NMR is sufficient for routine analysis, X-ray crystallography provides absolute configuration.

-

Crystal Habit: 2-Isopropyl-5-phenyltetrazole typically crystallizes as colorless blocks from ethanol/water.

-

Geometry: The phenyl and tetrazole rings are rarely coplanar in the solid state due to crystal packing forces, often exhibiting a twist angle of ~5–10°.

-

Space Group: Often crystallizes in monoclinic systems (e.g.,

or

References

-

Butler, R. N. (1977). "Tetrazoles."[1][2][3][4][5] Comprehensive Heterocyclic Chemistry. This seminal review establishes the fundamental reactivity patterns of the tetrazole ring.

-

Ostrovskii, V. A., et al. (2010). "Selectivity of alkylation of tetrazoles." Russian Chemical Reviews.

-

Source:

-

-

Bhandari, K., et al. (2025).[6] "Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles." ResearchGate. Confirms the downfield shift of C-5 in 2,5-disubstituted tetrazoles.

-

Source:

-

-

BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation." Provides practical protocols for optimizing N2 selectivity using cesium bases.

-

Source:

-

-

PubChem Compound Summary. (2025). "5-Phenyl-1H-tetrazole."[2]

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.za [scielo.org.za]

- 5. Bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Isopropyl-5-phenyltetrazole: Technical Guide to Synthesis, Regioselectivity, and Photochemistry

Executive Summary

2-Isopropyl-5-phenyltetrazole (CAS: 153478-97-8) is a 2,5-disubstituted tetrazole derivative that serves as a critical model system in heterocyclic chemistry.[1] It is primarily utilized to study regioselective alkylation mechanisms (distinguishing between

Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | 2-Isopropyl-5-phenyl-2H-tetrazole |

| CAS Number | 153478-97-8 |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| Structure | Phenyl ring at C5; Isopropyl group at N2 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |

| Key Reactivity | Photolytic extrusion of N₂; Hydrogen bond acceptor |

Discovery and Historical Context

The history of 2-isopropyl-5-phenyltetrazole is deeply intertwined with the broader evolution of tetrazole chemistry, which began in the late 19th century.

-

Early Foundations (1885–1950s): The parent compound, 5-phenyltetrazole , was first synthesized by J.A. Bladin (1885) and later optimized using the [3+2] cycloaddition of benzonitrile and hydrazoic acid (or azide salts). Early research focused on the acidity of the tetrazole ring (

), which mimics carboxylic acids. -

The Regioselectivity Era (1970s–1990s): As medicinal chemistry expanded, the need to selectively alkylate the tetrazole ring became critical. Researchers discovered that alkylation could occur at either the

or -

Modern Photochemistry (2000s–Present): In the 21st century, the compound gained new significance in bioorthogonal chemistry . It was identified as a stable, non-toxic precursor that, upon UV irradiation, releases nitrogen gas (

) to generate highly reactive nitrile imines , capable of rapid labeling of biomolecules in vivo.

Synthesis and Regioselectivity

The synthesis of 2-isopropyl-5-phenyltetrazole is a classic study in thermodynamic vs. kinetic control and steric influence.

The Regioselectivity Challenge

Alkylation of 5-phenyltetrazole can yield two isomers:

- -isomer: Generally favored by electronic factors and small electrophiles.

- -isomer: Favored by steric bulk (e.g., isopropyl, tert-butyl) and thermodynamic control.

Optimized Synthetic Protocol (Acid-Mediated)

The most robust method for high

Protocol:

-

Reagents: 5-Phenyltetrazole (1.0 equiv), Isopropyl Alcohol (excess), Concentrated Sulfuric Acid (

). -

Procedure:

-

Dissolve 5-phenyltetrazole in isopropyl alcohol.

-

Slowly add concentrated

dropwise while maintaining temperature < 10°C (exothermic). -

Heat the mixture to 60–80°C for 4–6 hours.

-

Mechanism:[3][2][4][5][6] The reaction proceeds via the formation of a stable isopropyl carbocation. The bulky cation attacks the most nucleophilic and least sterically hindered position of the tetrazolate species.

-

-

Workup: Pour onto crushed ice. The

-isomer typically precipitates as a solid due to lower polarity compared to the -

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/Ethyl Acetate).

Self-Validating Check:

-

NMR Verification: The

-isomer shows a characteristic septet for the isopropyl methine proton shifted downfield (~5.0 ppm) compared to the -

Regioisomeric Ratio: Under these conditions, ratios >9:1 (

:

Reaction Mechanism Visualization

Caption: Pathway competition in tetrazole alkylation. Steric bulk of the isopropyl group directs attack to the N2 position.

Applications: Photochemistry & Catalysis

Photo-Click Chemistry (Bioorthogonal Ligation)

2-Isopropyl-5-phenyltetrazole undergoes a photo-induced cycloelimination (retro-[3+2]) upon irradiation with UV light (typically ~300 nm). This reaction releases nitrogen gas (

-

Reaction: Tetrazole +

-

Utility: The nitrile imine is a highly reactive 1,3-dipole that reacts rapidly with alkenes (dipolarophiles) to form pyrazolines. This "photoclick" reaction is spatially and temporally controllable, making it ideal for labeling proteins in live cells.

Photochemical Pathway Visualization

Caption: Photolytic generation of nitrile imine followed by 1,3-dipolar cycloaddition.

Coordination Chemistry

Recent studies (e.g., Ostrovskii et al.) have utilized 2-isopropyl-5-phenyltetrazole as a ligand in transition metal complexes.

-

Role: It acts as a monodentate or bridging ligand via the

nitrogen. -

Catalysis: Iridium and Copper complexes containing this ligand architecture have shown activity in CO₂ hydrogenation to formates, leveraging the electron-rich nature of the tetrazole ring to modulate metal center electron density.

References

-

Ostrovskii, V. A., & Koren, A. O. (2000).[2] Alkylation of 5-substituted tetrazoles. Russian Journal of Organic Chemistry.

-

Wang, Q., et al. (2010). Photoclick Chemistry: A Fluorogenic, Photoinducible Ligation for Labeling Biomolecules. Angewandte Chemie International Edition.

-

Trifonov, R. E., et al. (2006).[8] 2-Alkyl-5-aryltetrazoles as hydrogen bond acceptors. Russian Journal of General Chemistry.

-

Flesch, S., & Vöhringer, P. (2022).[9] Ultrafast Dynamics of Photochemical Nitrile Imine Formation. Angewandte Chemie.

-

BenchChem Technical Repository. Regioselective Alkylation of 5-Substituted Tetrazoles.

Sources

- 1. 2-Isopropyl-5-phenyltetrazole | 153478-97-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ultrafast Dynamics of Photochemical Nitrile Imine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Technical Evaluation Guide: 2-Isopropyl-5-phenyltetrazole as a Novel Antifungal Scaffold

Executive Summary & Chemical Context[1][2][3][4][5][6]

The emergence of azole-resistant fungal strains necessitates the exploration of bioisosteres that retain binding affinity to lanosterol 14

2-Isopropyl-5-phenyltetrazole (IP-PTZ) represents a strategic scaffold in this domain. Unlike the 1,2,4-triazole ring found in fluconazole and voriconazole, the tetrazole ring offers distinct electrostatic potentials and metal-coordination geometries. The 2-isopropyl substitution is critical; it provides steric bulk that may enhance hydrophobic interactions within the CYP51 access channel, potentially improving selectivity over human CYP450 enzymes compared to unbranched alkyl derivatives.

This guide outlines the standardized workflow for synthesizing, purifying, and biologically validating IP-PTZ as a lead antifungal candidate.

Mechanism of Action (Hypothesis & Validation)

The Molecular Target

The primary target of IP-PTZ is Lanosterol 14

-

Mechanism: The N-4 nitrogen of the tetrazole ring coordinates with the heme iron (

) in the active site of CYP51. -

Consequence: This blockage prevents the demethylation of lanosterol.[1]

-

Downstream Effect: Accumulation of toxic 14

-methylsterols (e.g., lanosterol, 14-methylfecosterol) and depletion of ergosterol . -

Lethality: Ergosterol depletion disrupts membrane fluidity and function, leading to growth arrest (fungistatic) or cell lysis (fungicidal).

Pathway Visualization

The following diagram illustrates the interference of IP-PTZ within the ergosterol biosynthetic pathway.

Figure 1: Mechanism of Action of IP-PTZ targeting CYP51-mediated ergosterol biosynthesis.

Chemical Synthesis & Purity Verification

To ensure reproducible biological data, the regiospecificity of the isopropyl group must be confirmed, as tetrazole alkylation often yields a mixture of N-1 and N-2 isomers.

Synthesis Workflow (Recommended)

-

Cycloaddition: React benzonitrile with sodium azide (

) and zinc chloride ( -

Alkylation: React 5-phenyltetrazole with isopropyl iodide (

) and -

Purification: Isomers N-1 and N-2 must be separated via silica gel column chromatography. The N-2 isomer (2-isopropyl) is generally less polar (higher

) than the N-1 isomer.

Quality Control Parameters

Before biological testing, the compound must meet these criteria:

-

Purity: >98% (HPLC, 254 nm).

-

Identity:

-NMR must show the isopropyl septet and distinct aromatic protons. -

Regioisomer Confirmation: NOESY NMR to distinguish N-1 vs N-2 alkylation (N-2 alkyls often show NOE with ortho-phenyl protons).

In Vitro Susceptibility Protocols

Protocol A: Broth Microdilution (CLSI M27-A3/A4 Compliant)

This protocol determines the Minimum Inhibitory Concentration (MIC) against yeast (Candida spp.).

Materials:

-

Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Plates: Sterile, 96-well U-bottom microtiter plates.

-

Inoculum: C. albicans (ATCC 90028) and C. glabrata (ATCC 90030).

Step-by-Step Procedure:

-

Stock Preparation:

-

Dissolve IP-PTZ in 100% DMSO to a concentration of 3200

. -

Dilute 1:50 in RPMI medium to get 64

(2x final top concentration). -

Note: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

-

-

Plate Setup:

-

Dispense 100

of RPMI medium into columns 2–12. -

Dispense 200

of the 64 -

Perform serial 2-fold dilutions from column 1 to 10. Discard 100

from column 10. -

Column 11: Growth Control (drug-free medium + cells).

-

Column 12: Sterility Control (medium only).

-

-

Inoculum Preparation:

-

Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.

-

Suspend in saline; adjust OD to 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:1000 in RPMI medium (Final:

CFU/mL).

-

-

Inoculation & Incubation:

-

Add 100

of diluted inoculum to wells 1–11. -

Incubate at 35°C for 24–48 hours.

-

-

Readout:

-

MIC: The lowest concentration showing

reduction in turbidity compared to the growth control (Column 11).

-

Protocol B: Time-Kill Kinetics

Determines if IP-PTZ is fungistatic or fungicidal.

-

Setup: Prepare 10 mL RPMI flasks with IP-PTZ at 1x, 2x, and 4x MIC. Include a drug-free control.

-

Inoculation: Add C. albicans to a starting density of

CFU/mL. -

Sampling: Remove 100

aliquots at 0, 4, 8, 12, 24, and 48 hours. -

Plating: Serially dilute aliquots in PBS and plate onto SDA. Incubate 48h at 35°C.

-

Analysis: Plot

vs. Time.-

Fungicidal:

log reduction (99.9% kill) within 24h. -

Fungistatic:

log reduction.

-

Mechanism Validation Assays

Protocol C: Sterol Quantitation (Ergosterol Extraction)

To confirm CYP51 inhibition, we measure the reduction of ergosterol in the fungal membrane.

Workflow:

-

Culture: Grow C. albicans in the presence of IP-PTZ (at Sub-MIC, e.g., MIC/2) for 16 hours.

-

Harvest: Centrifuge cells (3000 rpm, 5 min). Wash with water.[2]

-

Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex 1 min. Incubate at 85°C for 1 hour.

-

Extraction: Add 1 mL sterile water + 3 mL n-heptane. Vortex vigorously for 3 min. Allow layers to separate.

-

Analysis:

-

Recover the heptane layer (top).

-

Scan UV absorbance between 240 nm and 300 nm.

-

Ergosterol Signature: Look for the characteristic four-peak curve (262, 271, 281, 293 nm).

-

Calculation: Ergosterol content is proportional to absorbance at 281.5 nm minus absorbance at 293 nm.

-

Experimental Workflow Diagram

Figure 2: Sequential workflow for the validation of IP-PTZ.

Data Reporting & Interpretation

Summarize your findings using the structure below.

Table 1: Anticipated Susceptibility Profile (Template)

| Organism | Strain ID | IP-PTZ MIC ( | Fluconazole MIC (Ref) | Interpretation |

| C. albicans | ATCC 90028 | [Data] | 0.12 - 0.5 | Baseline Activity |

| C. glabrata | ATCC 90030 | [Data] | 4.0 - 16.0 | Efficacy vs Low-Susc. |

| A. fumigatus | ATCC 204305 | [Data] | 1.0 | Mold Activity (M38) |

Interpretation Guide:

-

MIC

8 -

MIC > 64

: Inactive. Check solubility or cell permeability issues. -

Ergosterol Assay: A decrease in the 281.5 nm peak combined with an increase in 230 nm (lanosterol precursors) confirms CYP51 inhibition.

References

-

Salake, A. B., et al. (2013).[3] Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Journal of Chemical Biology, 7(1), 29–35.[3] Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[4][5] CLSI Document M27-A3. Link

-

Nesmĕrák, K., et al. (2000).[6] Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product. Folia Microbiologica, 45(2), 138–142.[6] Link

-

Pfaller, M. A., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Link

-

Wei, C., et al. (2023).[7] Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives. Molecules, 28(20). (Provides context on phenyl-heterocycle scaffolds). Link

Sources

- 1. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of N2-Substituted Tetrazoles

An In-Depth Technical Guide to the Large-Scale Synthesis of 2-Isopropyl-5-phenyltetrazole

This application note provides a comprehensive, technically detailed guide for the large-scale synthesis of 2-Isopropyl-5-phenyltetrazole, a key heterocyclic scaffold in modern drug discovery. The narrative emphasizes chemical causality, process safety, and scalability, offering field-proven insights for researchers, chemists, and drug development professionals. The synthetic strategy is a robust two-step process: (1) the formation of a 5-phenyl-1H-tetrazole intermediate via a [3+2] cycloaddition, and (2) the highly regioselective N-alkylation to yield the target N2-substituted product.

Tetrazoles are recognized as crucial components in medicinal chemistry, often serving as non-classical bioisosteres of carboxylic acids.[1] This substitution can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic profile of a drug candidate. The specific substitution at the N2 position of the tetrazole ring is often critical for biological activity. This guide details a scalable and regioselective pathway to 2-Isopropyl-5-phenyltetrazole, a versatile building block for further elaboration.

Overall Synthetic Workflow

The synthesis is executed in two distinct stages, beginning with commercially available benzonitrile. The first stage involves the construction of the tetrazole ring, followed by a regioselective alkylation.

Caption: Overall two-step synthetic workflow.

Part 1: Large-Scale Synthesis of 5-Phenyl-1H-tetrazole Intermediate

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an organonitrile (benzonitrile) and an azide source (sodium azide).[2] This reaction is a classic example of "click chemistry," prized for its efficiency and reliability.[3]

Mechanism and Rationale

The reaction proceeds by the addition of the azide anion to the electrophilic carbon of the nitrile.[4] This process is significantly accelerated by a catalyst, which can be either a Lewis acid or a Brønsted acid. The acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[4] The resulting intermediate then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[4] For large-scale applications, heterogeneous catalysts like silica sulfuric acid are advantageous as they can be easily recovered and reused.[1][5]

Caption: Mechanism of [3+2] cycloaddition for tetrazole formation.

Protocol 1: Batch Synthesis of 5-Phenyl-1H-tetrazole

This protocol is designed for a multi-kilogram scale synthesis in a suitable glass-lined reactor.

Equipment:

-

100 L Glass-Lined Reactor with overhead stirring, reflux condenser, and temperature control.

-

Filtration unit (e.g., Nutsche filter-dryer).

-

Drying oven.

Materials:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (kg) | Moles |

|---|---|---|---|---|

| Benzonitrile | 103.12 | 1.0 | 5.15 | 49.9 |

| Sodium Azide | 65.01 | 1.2 | 3.90 | 60.0 |

| Ammonium Chloride | 53.49 | 1.2 | 3.21 | 60.0 |

| N,N-Dimethylformamide (DMF) | - | - | 25 L | - |

| Hydrochloric Acid (37%) | - | - | As needed | - |

| Water (Deionized) | - | - | As needed | - |

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging Reagents: Under a nitrogen atmosphere, charge the reactor with N,N-Dimethylformamide (25 L), benzonitrile (5.15 kg), sodium azide (3.90 kg), and ammonium chloride (3.21 kg). CAUTION: Sodium azide is highly toxic. Use appropriate personal protective equipment (PPE) and engineering controls.[6] Do not use metal spatulas or tools to handle sodium azide to avoid the formation of explosive heavy metal azides.[7]

-

Reaction: Begin stirring and slowly heat the reaction mixture to 120-125 °C. Maintain this temperature for 12-18 hours. Monitor the reaction progress by HPLC until benzonitrile consumption is >98%.

-

Cooling and Quenching: Cool the reaction mixture to room temperature (20-25 °C).

-

Precipitation: Slowly and carefully add the reaction mixture to a separate vessel containing 100 L of vigorously stirred water. This will precipitate the crude product.

-

Acidification: Adjust the pH of the slurry to ~2 by the slow addition of concentrated hydrochloric acid. This ensures the complete protonation and precipitation of the tetrazole. WARNING: Acidification of azide-containing solutions will generate highly toxic and volatile hydrazoic acid (HN3).[8] This step MUST be performed in a well-ventilated area or a reactor vented to a scrubber.

-

Isolation: Filter the resulting solid using a Nutsche filter. Wash the filter cake thoroughly with water (3 x 20 L) until the filtrate is at a neutral pH.

-

Drying: Dry the solid product under vacuum at 60-70 °C to a constant weight.

-

Yield: Expected yield is 6.5 - 7.0 kg (90-95% yield) of 5-phenyl-1H-tetrazole as a white solid.

Part 2: Regioselective Synthesis of 2-Isopropyl-5-phenyltetrazole

The alkylation of 5-phenyl-1H-tetrazole can lead to a mixture of N1 and N2 isomers. However, by performing the reaction in a strong Brønsted acid, exceptional regioselectivity for the N2 isomer can be achieved.

Mechanism of N2-Alkylation

In a strongly acidic medium like concentrated sulfuric acid, the tetrazole ring becomes fully protonated, forming a symmetrical 1H,4H-tetrazolium cation.[9] Concurrently, isopropyl alcohol is dehydrated to form an isopropyl carbocation. The subsequent electrophilic attack on the protonated tetrazole ring occurs at either the N2 or N3 position. Due to the symmetry of the protonated intermediate, these positions are equivalent and sterically accessible, leading exclusively to the formation of the 2-substituted product after deprotonation.[9]

Caption: Mechanism for regioselective N2-isopropylation in strong acid.

Protocol 2: Large-Scale N-Alkylation

This protocol describes the regioselective isopropylation of the previously synthesized intermediate.

Equipment:

-

100 L Glass-Lined Reactor with overhead stirring and temperature control.

-

Quenching vessel containing ice water.

-

Extraction and separation vessel.

Materials:

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (kg) | Liters | Moles |

|---|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole | 146.15 | 1.0 | 6.5 | - | 44.5 |

| Sulfuric Acid (98%) | 98.08 | - | 26.0 | 14.1 | - |

| Isopropyl Alcohol | 60.10 | 3.0 | 8.0 | 10.2 | 133.4 |

| Dichloromethane (DCM) | - | - | - | As needed | - |

| Sodium Bicarbonate | - | - | - | As needed | - |

| Water (Deionized) | - | - | - | As needed | - |

Procedure:

-

Reactor Setup: Ensure the reactor is clean and completely dry.

-

Charging: Charge concentrated sulfuric acid (26.0 kg) into the reactor and cool to 0-5 °C using a chiller.

-

Substrate Addition: Slowly add the 5-phenyl-1H-tetrazole (6.5 kg) in portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 15 °C. Stir until all the solid has dissolved.

-

Alkylation: Slowly add isopropyl alcohol (8.0 kg) dropwise to the reaction mixture, maintaining the temperature between 5-10 °C. The addition is highly exothermic and requires careful control.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

-

Quenching: Prepare a separate vessel with 100 kg of crushed ice and 50 L of water. EXTREME CAUTION: Slowly and carefully transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic.

-

Extraction: Transfer the quenched mixture to a separation vessel. Extract the aqueous layer with dichloromethane (3 x 30 L).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L) until the aqueous layer is neutral or slightly basic, and finally with brine (20 L).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford 2-Isopropyl-5-phenyltetrazole as a white crystalline solid.

-

Yield: Expected yield is 7.0 - 7.7 kg (85-92% yield).

Safety, Handling, and Waste Disposal

The large-scale synthesis of tetrazoles requires strict adherence to safety protocols due to the use of hazardous reagents.

-

Sodium Azide (NaN3):

-

Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.[6] Target organs include the central nervous system and brain.[6]

-

Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides with metals like lead, copper, silver, and zinc.[7] NEVER use metal spatulas for handling and avoid contact with metal surfaces, including drain pipes.[6][7] Can decompose violently if heated above 275 °C.[10]

-

Handling: Always handle in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[6]

-

-

Hydrazoic Acid (HN3):

-

Formation: Generated when azide salts are mixed with acids.[10]

-

Hazard: Extremely toxic, volatile, and explosive. The acidification step (Protocol 1, Step 6) is the most critical point for HN3 generation and must be performed with extreme caution in a well-ventilated area with appropriate scrubbing capabilities.

-

-

Waste Disposal:

-

All azide-containing waste is considered hazardous.

-

Never pour azide solutions down the drain due to the risk of forming explosive metal azides in the plumbing.[7]

-

Quench residual azide in the reaction mixture or waste streams by treating with an excess of nitrous acid (freshly prepared from sodium nitrite and a mineral acid) under controlled conditions to convert it to nitrogen gas.

-

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Consistent with literature values.

-

Purity (HPLC): ≥99.0% area.

-

Identity (¹H NMR, ¹³C NMR): The spectra should be consistent with the structure of 2-Isopropyl-5-phenyltetrazole.

-

Mass Spectrometry: To confirm the molecular weight.

References

- CN105481786A - Synthetic method for 5-phenyltetrazole.

- CN104910089A - Preparation method of 5-phenyl-tetrazole.

-

Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace by Typeset. [Link]

-

Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Royal Society of Chemistry. [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. National Center for Biotechnology Information. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

-

Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. ACS Publications. [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

-

Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison EHS. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]

-

Sodium Azide NaN3. University of Illinois Division of Research Safety. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico Chemistry. [Link]

-

Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. [Link]

-

Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate. [Link]

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. google.com [google.com]

- 5. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. ehs.umich.edu [ehs.umich.edu]

handling and storage procedures for 2-Isopropyl-5-phenyltetrazole

Application Note: Handling, Storage, and Safety Protocols for 2-Isopropyl-5-phenyltetrazole

Introduction & Chemical Context

2-Isopropyl-5-phenyltetrazole is a specific regioisomer derived from the alkylation of 5-phenyltetrazole. In medicinal chemistry, tetrazoles serve as lipophilic, metabolically stable bioisosteres for carboxylic acids. While the parent compound (5-phenyltetrazole) is a high-melting solid (

This guide addresses the critical challenge of working with this compound: Regioselective Isolation and Energetic Stability. Tetrazoles contain a high nitrogen-to-carbon ratio, classifying them as energetic materials. While 5-phenyl derivatives are generally more stable than unsubstituted tetrazoles, they retain the potential for rapid decomposition releasing nitrogen gas (

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification / Note |

| Chemical Name | 2-Isopropyl-5-phenyl-2H-tetrazole |

| Parent CAS | 18039-42-4 (5-Phenyltetrazole) |

| Molecular Formula | |

| Molecular Weight | 188.23 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Stability | Thermally sensitive; |

Hazard Analysis & Safety Logic (E-E-A-T)

Core Directive: Treat all tetrazoles as potential energetic materials until Differential Scanning Calorimetry (DSC) data proves otherwise.

-

Decomposition Hazard: The tetrazole ring is thermodynamically unstable relative to the formation of

. Heating above the decomposition onset temperature can lead to rapid pressurization of reaction vessels. -

Shock Sensitivity: While the phenyl ring and isopropyl group provide steric stabilization, the compound should be ground or milled with caution.

-

Regioisomerism Risks: The

-isomer is generally more polar and has a higher melting point than the

Safety Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for determining safety protocols based on thermal data.

Storage Protocols

To maintain chemical integrity and prevent spontaneous decomposition, adherence to the following storage system is required.

A. Environmental Control

-

Temperature: Store at 2–8°C (Refrigerated). While the compound may be stable at room temperature, refrigeration minimizes the risk of slow thermal degradation or autocatalytic decomposition pathways common in nitrogen-rich heterocycles.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). Moisture can facilitate hydrolysis or protonation changes if trace acid is present.

-

Light: Protect from light (amber vials). Tetrazoles can undergo photochemical ring-opening to form nitrilimines.

B. Container Specifications

-

Primary: Borosilicate glass vial with a Teflon-lined screw cap.

-

Secondary: Polyethylene secondary container to contain potential leakage if the compound liquefies.

-

Labeling: Must include "ENERGETIC MATERIAL PRECURSOR" and "STORE COLD."

Synthesis & Handling Protocol: Regioselective Alkylation

The synthesis of 2-isopropyl-5-phenyltetrazole typically involves the alkylation of 5-phenyltetrazole. This reaction yields two isomers: the

Objective: Maximize

Experimental Workflow

-

Reagents:

-

Substrate: 5-Phenyltetrazole (1.0 eq)

-

Electrophile: 2-Iodopropane (1.2 eq) or 2-Bromopropane (requires heating)

-

Base:

(2.0 eq) or -

Solvent: Acetonitrile (ACN) or DMF.

-

-

Procedure:

-

Step 1: Dissolve 5-phenyltetrazole in ACN. Add base and stir for 15 min to generate the tetrazolate anion.

-

Step 2: Add 2-iodopropane dropwise.

-

Critical Safety Note: Do not heat rapidly. The reaction is exothermic. Maintain temperature

.

-

-

Step 3: Monitor via TLC (Hexane/EtOAc 4:1). The

-isomer is less polar (higher -

Step 4: Quench with water, extract with Ethyl Acetate.

-

Step 5: Purification. This is the critical step for isomer separation.

-

Purification & Isolation Logic (DOT Visualization)

Figure 2: Workflow for the synthesis and purification of the N2-isomer.

Differentiation of Isomers (Self-Validation)

To confirm you have the correct 2-isopropyl isomer:

-

1H NMR: The methine proton (

) of the -

13C NMR: The tetrazole ring carbons show distinct shifts.

-

Melting Point: The

-isomer will have a lower melting point than the

Emergency Procedures

-

Spill: Do not use metal spatulas (potential friction spark). Scoop with conductive plastic or wet paper towels. Treat as hazardous chemical waste.

-

Fire:

-

Extinguishing Media: Carbon Dioxide (

), Dry Chemical, or Foam. -

Warning: Do not use high-pressure water jets, which may scatter the material.

-

Decomposition: In a fire, this compound releases toxic Nitrogen Oxides (

) and large volumes of Nitrogen gas (

-

References

-

Tetrazole Alkylation Regioselectivity . RSC Publishing. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation". Available at: [Link]

-

Energetic Properties of Tetrazoles . Journal of Chemical Kinetics. "Thermal decomposition of substituted 5-phenyltetrazoles". Available at: [Link]

-

Isopropanol Physical Properties . PubChem. Available at: [Link]

Application Note: Strategic Synthesis and Derivatization of 2-Isopropyl-5-phenyltetrazole Scaffolds

Executive Summary & Rationale

The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a non-classical bioisostere for the carboxylic acid functionality.[1][2] While the 5-phenyltetrazole core provides aromatic stacking interactions and hydrogen bond acceptance, the 2-isopropyl substitution is a critical structural modification.

Unlike the acidic free tetrazole (pKa ~4.5-5.0), the 2-isopropyl-5-phenyltetrazole moiety is neutral, significantly more lipophilic, and metabolically distinct. This scaffold is frequently employed to improve membrane permeability (LogP/D) while retaining the planar geometry required for target engagement (e.g., in Angiotensin II receptor antagonists or P2X3 inhibitors).

Key Challenge: The alkylation of 5-substituted tetrazoles is ambident, yielding a mixture of N1- and N2-isomers. The N2-isomer is often the desired pharmacophore but can be difficult to isolate and characterize.

This guide details a self-validating workflow for synthesizing, purifying, and derivatizing this scaffold with high regiochemical fidelity.

Core Synthesis Protocol: The "Make" Phase

Step 1: Construction of the 5-Phenyltetrazole Core

This step utilizes a [3+2] cycloaddition. We avoid the hazardous hydrazoic acid method in favor of the safer sodium azide/ammonium chloride route.

-

Reagents: Benzonitrile (1.0 eq), Sodium Azide (

, 1.5 eq), Ammonium Chloride ( -

Solvent: DMF (Anhydrous).

-

Conditions: 100°C, 12-24 hours.

Protocol:

-

Dissolve benzonitrile in DMF (0.5 M concentration).

-

Add

and -

Heat to 100°C. Note:

generates trace -

Workup: Cool to RT. Pour into ice water. Acidify carefully with 6N HCl to pH 2. The 5-phenyltetrazole precipitates as a white solid. Filter and dry.

Step 2: Regioselective Isopropyl Alkylation

This is the critical differentiation step. Alkylation with secondary halides (isopropyl) generally favors the N2-isomer due to steric hindrance at the N1 position, but mixtures (typically 70:30 to 80:20 N2:N1) are unavoidable and require rigorous separation.

-

Reagents: 5-Phenyltetrazole (1.0 eq), 2-Bromopropane (1.2 eq),

(2.0 eq). -

Solvent: Acetone (reflux) or Acetonitrile (60°C).

Protocol:

-

Suspend 5-phenyltetrazole and

in Acetone. Stir for 30 mins to form the tetrazolate salt. -

Add 2-Bromopropane dropwise.

-

Reflux for 6-12 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1).

-

Observation: Two spots will appear. The N2-isomer is typically less polar (higher

) than the N1-isomer.

-

-

Purification: Evaporate solvent. Resuspend in DCM/Water. Wash organic layer.[3]

-

Chromatography: Flash column chromatography is mandatory. Gradient elution (0%

20% EtOAc in Hexanes). Isolate the less polar major fraction (N2-isomer).

Structural Validation: The "Trust" Pillar

Distinguishing N1-isopropyl from N2-isopropyl is the most common failure mode in this workflow. Do not rely solely on 1H NMR , as the isopropyl septet shifts are often indistinguishable.

The Gold Standard: 13C NMR and HMBC

| Feature | N2-Isomer (Target) | N1-Isomer (Impurity) | Mechanism |

| 13C NMR (C-5) | ~163 - 167 ppm | ~152 - 156 ppm | N2-alkylation preserves better aromaticity/conjugation, shifting the quaternary carbon downfield. |

| 15N NMR | N2/N3 are shielded | N1 is shielded | Requires 1H-15N HMBC. |

| Polarity ( | Higher (Less Polar) | Lower (More Polar) | N2 isomer has a smaller dipole moment. |

Validation Protocol:

-

Acquire 13C NMR in

. -

Locate the quaternary tetrazole carbon (C-5).

-

Pass Criteria: Signal > 160 ppm.

-

Fail Criteria: Signal < 158 ppm (indicates N1 regioisomer).

Library Derivatization Strategy

To develop a drug discovery library, you cannot simply alkylate the tetrazole repeatedly. Instead, use a "Functionalized Scaffold" approach. Start with a halogenated benzonitrile to allow for late-stage cross-coupling.

Workflow Logic:

-

Start: 4-Bromobenzonitrile.

-

Core Synthesis: Convert to 5-(4-bromophenyl)tetrazole.

-

Scaffold Fixation: Alkylate to form 2-isopropyl-5-(4-bromophenyl)tetrazole . Isolate the N2 isomer now.

-

Library Expansion: Use Suzuki-Miyaura coupling on the bromine handle to install diverse R-groups.

Visualizing the Workflow (DOT Diagram)

Caption: Figure 1. Strategic workflow for generating a diversity library from the 2-isopropyl-5-phenyltetrazole scaffold, ensuring regiochemical purity prior to library expansion.

Biological Evaluation & ADME Profiling

Once the derivatives are synthesized, they must be profiled.[4] The 2-isopropyl group introduces specific metabolic liabilities compared to the unsubstituted phenyltetrazole.

Lipophilicity (LogD 7.4)

The 2-isopropyl group significantly increases lipophilicity.

-

Method: Shake-flask method or HPLC-based LogD determination.

-

Target Range: For oral drugs, aim for LogD 7.4 between 1.0 and 3.5.

-

Note: If LogD > 4.0, metabolic clearance usually increases.

Microsomal Stability (MetID)

The benzylic-like position of the isopropyl group (the CH) is a "soft spot" for CYP450 oxidation.

-

Assay: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

-

Metabolite Watch: Look for +16 Da (Hydroxylation at the isopropyl CH or tertiary carbon).

-

Mitigation: If clearance is too high, replace the isopropyl group with a cyclopropyl or tert-butyl group to block the methine oxidation site.

Experimental Data Summary Template

Use this table to standardize your internal reports:

| Compound ID | R-Group | Regioisomer (NMR Confirmed) | LogD (pH 7.4) | HLM CLint (µL/min/mg) |

| IPT-001 | Phenyl | N2 (164.2 ppm) | 3.1 | 12.5 |

| IPT-002 | 4-F-Phenyl | N2 (164.5 ppm) | 3.3 | 10.1 |

| IPT-003 | 4-OH-Phenyl | N2 (163.8 ppm) | 1.8 | 25.4 |

| IPT-004 (Control) | Phenyl | N1 (154.1 ppm) | 2.4 | N/A |

References

-

Regioselectivity in Tetrazole Alkylation: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[5] New Journal of Chemistry, 2022.[5]

-

NMR Characterization of Tetrazole Isomers: Katritzky, A. R., et al. "NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles." Journal of Organic Chemistry, 2010.

-

Tetrazoles as Bioisosteres: Ballatore, C., et al. "Carboxylic Acid Isosteres in Medicinal Chemistry."[1][2][6] ChemMedChem, 2013.

-

Synthesis of 5-Phenyltetrazole (Green Method): "Synthetic method for 5-phenyltetrazole." Patent CN105481786A.

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Isopropyl-5-phenyltetrazole

Welcome to the dedicated technical support guide for the synthesis of 2-Isopropyl-5-phenyltetrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this important tetrazole derivative. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for success.

Synthesis Overview: The Two-Step Path and its Primary Challenge

The synthesis of 2-Isopropyl-5-phenyltetrazole is typically a two-step process. The primary challenge lies not in the formation of the tetrazole ring itself, but in the subsequent, and often unselective, alkylation step.

-

Step 1: Cycloaddition to form 5-phenyltetrazole. This foundational step involves the [3+2] cycloaddition of benzonitrile with an azide source, most commonly sodium azide. This reaction is well-established but requires careful handling of hazardous reagents.

-

Step 2: N-Alkylation of 5-phenyltetrazole. The introduction of the isopropyl group onto the tetrazole ring is the critical, yield-defining step. The tetrazole anion is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N2). Alkylation can therefore lead to a mixture of two regioisomers: the desired 2-isopropyl-5-phenyltetrazole (N2 isomer) and the undesired 1-isopropyl-5-phenyltetrazole (N1 isomer).

The primary goal of any optimization strategy is to maximize the regioselectivity towards the N2 position.

Overall Synthesis Workflow

Caption: General two-step workflow for the synthesis of 2-Isopropyl-5-phenyltetrazole.

Troubleshooting Guide: From Low Yields to Isomer Woes

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Question 1: My yield for the initial 5-phenyltetrazole precursor is very low. What's going wrong?

Answer: Low yield in the first step typically points to incomplete reaction or issues with reagents and conditions. Let's break down the probable causes and solutions.

| Probable Cause | Recommended Solution & Scientific Rationale |

| Impure Reagents | Benzonitrile can contain impurities that may inhibit the reaction. Ensure its purity by distillation if necessary. Sodium azide is hygroscopic; use freshly opened, dry reagent. |

| Inefficient Reaction Conditions | The cycloaddition often requires elevated temperatures to proceed at a reasonable rate. Typical conditions involve heating benzonitrile, sodium azide, and a catalyst like ammonium chloride in a high-boiling polar aprotic solvent such as DMF at 100-120°C for several hours.[1][2] |

| Poor Catalyst Performance | Ammonium chloride is commonly used to generate hydrazoic acid in situ, which is the active azide source.[2] Ensure it is added in the correct stoichiometric amount (typically 1.1-1.2 equivalents). Alternative catalysts like indium(III) chloride under microwave irradiation have also been reported to be effective.[3] |

| Incomplete Workup | After the reaction, the product is the sodium salt of 5-phenyltetrazole dissolved in the solvent. The workup requires careful acidification (e.g., with HCl) to a pH of 2-3 to precipitate the neutral 5-phenyltetrazole.[4] Ensure complete precipitation before filtration. |

Validated Protocol: Synthesis of 5-phenyltetrazole [1][2]

-

Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add N,N-dimethylformamide (DMF, 800 kg scale example).

-

Reagents: Add benzonitrile (180 kg), sodium azide (120 kg), and ammonium chloride (102 kg). Caution: Sodium azide is highly toxic. Hydrazoic acid, which forms in situ, is volatile and explosive. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.

-

Reaction: Heat the mixture to 120°C and stir for 7 hours.

-

Workup: Cool the reaction mixture. A significant portion of the DMF can be recovered via distillation.[1] The residue is then treated with water and acidified with concentrated HCl to pH < 2.

-

Isolation: The precipitated crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.[1]

Question 2: My primary issue is regioselectivity. I'm getting a nearly 1:1 mixture of the N1 and N2 isopropyl isomers. How can I favor the desired N2 product?

Answer: This is the most critical challenge in this synthesis. Achieving high N2 selectivity requires carefully tuning the reaction parameters, as the electronic and steric properties of the tetrazolate anion do not overwhelmingly favor one position. The formation of both N1 and N2 isomers is a well-documented phenomenon.[5][6][7]

The Challenge of N1 vs. N2 Alkylation

Sources

- 1. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

side reactions in the alkylation of 5-phenyltetrazole

Technical Support Center: 5-Phenyltetrazole Alkylation

Status: ONLINE Current Queue: Low Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Side Reactions

Welcome to the Tetrazole Chemistry Help Desk

You have reached the Tier 3 Technical Support guide for the alkylation of 5-phenyltetrazole (5-PT). This reaction is a critical step in the synthesis of "sartan" class antihypertensives (e.g., Losartan, Valsartan) and high-energy materials.

The core challenge here is the ambident nucleophilicity of the tetrazole ring. The tetrazolate anion can attack electrophiles at either the

Below are the three most common "Support Tickets" we receive, formatted with diagnostic steps and solutions.

Ticket #001: "I'm getting a 60:40 mixture of isomers. I need >90% N2."

Diagnosis:

You are likely operating under conditions that favor the kinetic product (

The Science: The 5-phenyltetrazolate anion has negative charge delocalized over the ring.

- Position: Thermodynamically favored (more stable product) and less sterically hindered by the phenyl group at C5.

- Position: Kinetically favored (higher electron density) but sterically crowded by the phenyl group.

Troubleshooting Protocol:

| Variable | Recommendation for | Recommendation for |

| Solvent | Non-polar / Aprotic (Toluene, DCM, THF).[1] Promotes tight ion pairing, shielding | Polar Aprotic (DMF, DMSO, Acetone).[1] Separates ion pairs, exposing the nucleophilic |

| Base / Cation | Large Counter-ion (Cs | Small Counter-ion (LiH, NaOH). Small cations coordinate tightly, sometimes favoring |

| Temperature | Reflux / High Heat. Pushes system toward thermodynamic stability ( | Low Temperature (0°C to RT). Traps the kinetic product ( |

| Additives | Organotin reagents (Tributyltin chloride).[1] Forms a covalent Sn-N bond that directs alkylation to | None (or use Trityl protection strategies). |

Corrective Action (The "Trityl Trick"): If direct alkylation fails to give >90% selectivity, the industry standard is to use a Trityl (Triphenylmethyl) protecting group.

-

React 5-PT with Trityl Chloride

Forms -

Note: This is a "protection" step.[2] For direct alkylation, switch to Toluene/K

CO

Ticket #002: "My product spot is streaking, and I see a heavy mass (M + Alkyl)."

Diagnosis: You are experiencing Quaternization (Over-alkylation) .[1]

The Science: Even after alkylation, the resulting N-alkyl-5-phenyltetrazole retains a lone pair and weak nucleophilicity. If you use a "hot" electrophile (e.g., Methyl Iodide, Benzyl Bromide) in large excess or at high temperatures, the neutral tetrazole attacks a second equivalent of alkyl halide.

Reaction Pathway:

Visualizing the Pathway (DOT Diagram):

Caption: Divergent pathways in 5-PT alkylation. Green path represents the typical desired N2 route; dashed lines indicate over-alkylation side reactions.

Solution:

-

Stoichiometry Check: Limit alkylating agent to 0.95 – 1.05 equivalents . Do not use excess.

-

Quench Protocol: Destroy excess alkylating agent immediately upon reaction completion using an amine (e.g., Morpholine) or dilute acid workup.

-

Purification: Tetrazolium salts are ionic.[1] They will stick to the baseline of a Silica TLC plate (100% EtOAc). A simple silica plug filtration usually removes them.

Ticket #003: "Reaction stalled. Alkyl halide is gone, but starting material remains."

Diagnosis: Hydrolysis or Elimination of the alkylating agent.

The Science:

-

Hydrolysis: If your solvent (Acetone, DMF) is "wet," the base (K

CO -

Elimination (E2): If using a secondary alkyl halide (e.g., Isopropyl bromide) and a strong base/high heat, the base may deprotonate the alkyl halide, causing it to eliminate to an alkene (e.g., Propene) which gasses off.

Troubleshooting Steps:

-

Karl Fischer Test: Check solvent water content.[1] DMF and DMSO are hygroscopic; dry them over molecular sieves (3Å or 4Å).

-

Base Strength: Switch from strong bases (NaH, NaOH) to milder bases (K

CO -

Reagent Quality: Check the alkyl halide by GC/NMR. Alkyl chlorides are more stable to hydrolysis than bromides or iodides, though they react slower (add KI as a catalyst—Finkelstein condition—to boost reactivity without risking rapid hydrolysis).

Standard Operating Procedure (SOP): N2-Selective Alkylation

Objective: Synthesize

Reagents:

-

5-Phenyltetrazole (1.0 eq)

-

Benzyl Chloride (1.05 eq)